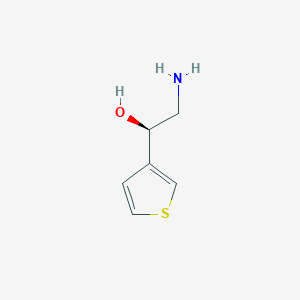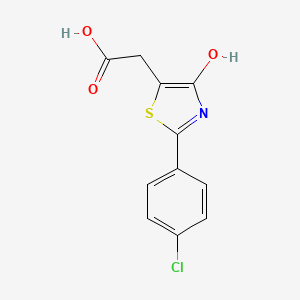
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is a chiral compound that features an amino group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with thiophene, a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized to introduce the amino group and the hydroxyl group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Functionalization: Using scalable reactions such as catalytic hydrogenation and phase-transfer catalysis.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric excess.
Purification: Utilizing techniques like crystallization and distillation to purify the final product.
化学反应分析
Types of Reactions
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethanone.
Reduction: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethane.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.
相似化合物的比较
Similar Compounds
(1S)-2-amino-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound .
2-amino-1-(thiophen-2-yl)ethan-1-ol: A structural isomer with the amino group attached to a different position on the thiophene ring.
2-amino-1-(furan-3-yl)ethan-1-ol: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties.
属性
分子式 |
C6H9NOS |
|---|---|
分子量 |
143.21 g/mol |
IUPAC 名称 |
(1R)-2-amino-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1 |
InChI 键 |
RKUNYEOWLVWVAX-LURJTMIESA-N |
手性 SMILES |
C1=CSC=C1[C@H](CN)O |
规范 SMILES |
C1=CSC=C1C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)






![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)




![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)

